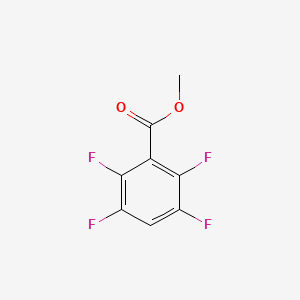

Methyl 2,3,5,6-tetrafluorobenzoate

Description

Properties

IUPAC Name |

methyl 2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVICBCTIZYQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565095 | |

| Record name | Methyl 2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-12-4 | |

| Record name | Methyl 2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 2,3,5,6-Tetrafluorobenzoate

Topic: Synthesis of Methyl 2,3,5,6-tetrafluorobenzoate from Pentafluorobenzoic Acid Content Type: Technical Whitepaper / Laboratory Guide

Executive Summary

This compound is a critical fluorinated building block used in the synthesis of agrochemicals (e.g., pyrethroids like Transfluthrin) and pharmaceutical intermediates requiring high lipophilicity and metabolic stability. This guide details a robust, two-step synthesis starting from pentafluorobenzoic acid (PFBA).

Unlike direct hydrogenation methods that require high-pressure autoclaves, this protocol utilizes a Zn-mediated regioselective hydrodefluorination (HDF) under mild conditions, followed by a standard acyl chloride-mediated esterification. This route is selected for its high regioselectivity (>98% para-substitution), operational safety, and scalability in a standard research laboratory.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the distinct electronic environment of the pentafluorobenzene ring. Nucleophilic aromatic substitution (

Retrosynthetic Logic

-

Target: this compound.[1]

-

Disconnection: C-O bond (Esterification) vs. C-F bond (Hydrodefluorination).

-

Strategy Selection:

-

Route A (Ester First): Esterification

Reduction.[1] Risk: Competitive reduction or hydrolysis of the ester moiety during the vigorous defluorination step. -

Route B (Acid First): Reduction

Esterification. Advantage: The carboxylate anion stabilizes the intermediate, and the acid moiety is robust against Zn/Ammonia reduction conditions. Selected Route.

-

Figure 1: Retrosynthetic disconnection showing the "Acid-First" strategy to ensure functional group fidelity.

Experimental Methodology

Step 1: Regioselective Hydrodefluorination of PFBA

This step utilizes Zinc powder in aqueous ammonia. The ammonia acts as a ligand for zinc and a proton source (via water), driving the reaction through a radical-anion mechanism that is highly specific to the para position.

Reagents:

-

Pentafluorobenzoic acid (PFBA): 1.0 eq

-

Zinc powder (activated): 2.5 eq

-

Aqueous Ammonia (25-28%): 10.0 eq

-

Water (solvent)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to Zn clumping), a reflux condenser, and a thermometer.

-

Dissolution: Charge PFBA (e.g., 21.2 g, 100 mmol) and aqueous ammonia (70 mL) into the flask. Stir until the acid is fully dissolved as the ammonium salt. Exotherm warning: Mild heat generation.

-

Reduction: Add Zinc powder (16.4 g, 250 mmol) in small portions to control foaming.

-

Reaction: Heat the mixture to a gentle reflux (approx. 90–100 °C) for 4–6 hours. Monitor by TLC (Silica, 10% MeOH/DCM) or

F NMR. The disappearance of the para-F signal indicates completion. -

Workup:

-

Hot filter the mixture through a Celite pad to remove unreacted Zinc and Zinc fluoride salts. Wash the pad with hot water.

-

Cool the filtrate to 0–5 °C.

-

Acidify carefully with concentrated HCl to pH 1. The product, 2,3,5,6-tetrafluorobenzoic acid, will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

-

Yield Expectation: 85–92%.

-

Step 2: Methyl Esterification

Standard Fischer esterification or Acyl Chloride formation is used. The Thionyl Chloride (

Reagents:

-

2,3,5,6-Tetrafluorobenzoic acid (from Step 1): 1.0 eq

-

Thionyl Chloride (

): 1.5 eq -

Methanol (anhydrous): Solvent & Reagent (Excess)

-

DMF (Catalytic): 2-3 drops

Protocol:

-

Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (

or -

Activation: Dissolve the tetrafluorobenzoic acid (e.g., 19.4 g, 100 mmol) in anhydrous Methanol (100 mL). Cool to 0 °C.

-

Addition: Add

(10.9 mL, 150 mmol) dropwise over 20 minutes. Caution: Vigorous gas evolution (HCl, SO2). -

Reflux: Heat to reflux (65 °C) for 3 hours.

-

Quench & Isolation:

-

Evaporate the solvent and excess

under reduced pressure. -

Dissolve the residue in Ethyl Acetate or Dichloromethane.

-

Wash with saturated

(to remove trace acid) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: The crude oil is usually pure enough (>97%). If necessary, distill under vacuum (bp approx. 105-110 °C at 15 mmHg).

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Zn Particle Size | < 10 micron (Dust) | Surface area limits the electron transfer rate. Coarse granules will stall the reaction. |

| Ammonia Conc. | 25-28% (excess) | Maintains high pH to solubilize the carboxylate and prevents surface passivation of Zn by ZnF2. |

| Temperature (Step 1) | > 85 °C | Activation energy for the C-F bond cleavage is high; lower temps lead to incomplete conversion. |

| Quenching pH | pH < 1 | Tetrafluorobenzoic acid is relatively acidic ( |

Mechanism & Visualization

The reduction proceeds via a Single Electron Transfer (SET) mechanism. The zinc surface donates an electron to the

Figure 2: Mechanistic pathway of the Zinc-mediated hydrodefluorination.

Analytical Validation

The identity of the product must be confirmed using NMR spectroscopy. The loss of the para-fluorine breaks the specific symmetry of the pentafluoro-ring.

H NMR (400 MHz, )

-

3.96 ppm (s, 3H): Methyl ester group (

-

7.05–7.15 ppm (tt,

F NMR (376 MHz, )

-

Signal 1 (

-138 ppm, m, 2F): Meta-fluorines (relative to ester). -

Signal 2 (

-149 ppm, m, 2F): Ortho-fluorines (relative to ester). -

Note: The disappearance of the third signal (para-F, typically around -150 to -160 ppm in PFBA) confirms the reaction success.

Safety & Toxicology

-

Hydrofluoric Acid (HF) Potential: While the reaction generates Fluoride salts (

, -

Thionyl Chloride: Reacts violently with water. Ensure all glassware is dry. Trap evolved

and -

Polyfluoroarenes: These compounds are lipophilic and can be skin sensitizers. Avoid direct contact.

References

-

Regioselective Hydrodefluorination: Laev, S. S., & Shteingarts, V. D. (1999). Reductive defluorination of polyfluoroarenes by zinc in aqueous ammonia. Tetrahedron Letters , 40(24), 4615-4618. Link

- Industrial Synthesis: Ullmann's Encyclopedia of Industrial Chemistry. Fluorine Compounds, Organic. Wiley-VCH. (General reference for Zn/NH3 reduction of PFBA).

- Esterification Protocol: Claramunt, R. M., et al. (2011). Synthesis and pharmacological evaluation of trifluorobenzoates. European Journal of Medicinal Chemistry, 46(4), 1439-1447. (Adapted standard SOCl2/MeOH protocol).

-

NMR Data Verification: ChemicalBook. This compound Spectral Data. Link

Sources

Physicochemical properties of Methyl 2,3,5,6-tetrafluorobenzoate

Title: Physicochemical Properties and Advanced Synthetic Applications of Methyl 2,3,5,6-tetrafluorobenzoate: A Technical Whitepaper

Executive Summary

In the realm of advanced materials and pharmaceutical design, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern synthetic chemistry. This compound (CAS: 4707-12-4) serves as a highly versatile, electrophilic building block[1][2]. By lacking a fluorine atom at the para position relative to the ester group—unlike its pentafluorinated analog—this molecule offers unique regioselectivity and a finely tuned dipole moment.

As an application scientist, I frequently leverage this compound's polarized aromatic system to design precursors for fluorinated cationic triangulenes, advanced polymers, and active pharmaceutical ingredients (APIs)[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols.

Physicochemical Profiling and Molecular Dynamics

The physicochemical behavior of this compound is dictated by the strong inductive (-I) and mesomeric (+M) effects of the four fluorine atoms, coupled with the electron-withdrawing nature of the methyl ester group. This renders the aromatic ring highly electron-deficient, lowering its reduction potential and increasing its susceptibility to nucleophilic attack[3][5].

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Implication |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Number | 4707-12-4 | Unique registry identifier[1]. |

| Molecular Formula | C8H4F4O2 | Indicates a high degree of halogenation[2]. |

| Molecular Weight | 208.11 g/mol | Optimal for small-molecule drug design[1]. |

| Boiling Point | 189 °C | Indicates moderate volatility; requires controlled heating during reflux[6]. |

| Physical State | Colorless Liquid | Facilitates easy handling and volumetric dispensing in inert atmospheres[7]. |

Causality Insight: The absence of the para-fluorine significantly alters the electrostatic potential map of the molecule compared to methyl pentafluorobenzoate. This structural feature reduces steric hindrance at the para position and directs incoming nucleophiles almost exclusively to the ortho positions during substitution reactions[5].

Synthesis of this compound

While commercially available, this compound is often synthesized de novo to ensure high purity or to introduce isotopic labeling. Two primary methodologies are utilized in modern laboratories.

Method A: Esterification of 2,3,5,6-Tetrafluorobenzoic Acid

To avoid harsh acidic conditions that might lead to unwanted side reactions, (trimethylsilyl)diazomethane is employed as a mild, highly efficient methylating agent.

-

Mechanism: The reaction proceeds via the protonation of the diazo carbon by the carboxylic acid, followed by the rapid displacement of nitrogen gas by the carboxylate anion.

Method B: Photocatalytic Hydrodefluorination

A more advanced approach involves the selective removal of the para-fluorine from methyl 2,3,4,5,6-pentafluorobenzoate using photoredox catalysis[7].

-

Causality & Catalyst Choice: Ir(ppy)3 is selected because its excited-state redox potential perfectly matches the reduction potential of the highly electron-deficient pentafluoroarene. N,N-diisopropylethylamine (DIPEA) acts as a sacrificial electron donor. The para-C-F bond is selectively cleaved because the resulting radical intermediate is highly stabilized by the para-ester group.

Protocol 1: Selective Photocatalytic Hydrodefluorination

-

Preparation: In a dry flask under an argon atmosphere, dissolve methyl 2,3,4,5,6-pentafluorobenzoate (1.0 eq) and DIPEA (1.1 eq) in anhydrous CH3CN[7].

-

Catalyst Addition: Add a stock solution of Ir(ppy)3 (1 mol%) in CH3CN.

-

Irradiation: Irradiate the mixture using blue LEDs at room temperature until complete conversion is observed.

-

Workup: Concentrate in vacuo, neutralize with saturated Na2CO3, and extract with CH2Cl2. Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter[7].

-

Self-Validation Checkpoint: Analyze the crude product via 19F NMR. The starting material exhibits three distinct fluorine signals. Successful conversion is validated by the complete disappearance of the para-fluorine signal (typically around -148 to -164 ppm) and the emergence of a symmetric two-signal multiplet corresponding to the ortho and meta fluorines[7][8].

Caption: Workflow for the photocatalytic hydrodefluorination of methyl pentafluorobenzoate.

Downstream Applications: Advanced Materials & Drug Development

This compound is a critical precursor for synthesizing fluorinated cationic triangulenes (used in photophysics and energy storage) and agricultural chemicals like transfluthrin[3][4].

Nucleophilic Aromatic Substitution (SNAr) for Triangulene Precursors

To synthesize fluorinated triangulenes, the ortho-fluorine atoms of this compound must be replaced with methoxy groups[3][5].

-

Causality & Regioselectivity: Why do the ortho fluorines react, rather than the meta fluorines? The ester group acts as a strong electron-withdrawing directing group. When the methoxide nucleophile attacks the ortho position, the resulting negative charge in the Meisenheimer complex is delocalized onto the ester carbonyl oxygen, providing profound thermodynamic stabilization.

Protocol 2: SNAr Synthesis of Methyl 3,5-difluoro-2,6-dimethoxybenzoate

-

Reagent Generation: Generate sodium methoxide in situ by carefully adding sodium metal to anhydrous methanol under an inert atmosphere[3].

-

Substitution: Slowly add this compound (1.0 eq) to the methanolic NaOMe solution.

-

Thermal Activation: Reflux the reaction mixture for 24 hours to drive the di-substitution[5].

-

Workup: Cool to room temperature, quench with dilute HCl to neutralize excess alkoxide, extract with ethyl acetate, and purify via silica gel chromatography.

-

Self-Validation Checkpoint: Utilize GC-MS to confirm the mass shift. The starting mass is 208 m/z. The displacement of two fluorine atoms (-38 Da) by two methoxy groups (+62 Da) will yield a molecular ion peak at 232 m/z. 1H NMR will also reveal a sharp singlet integrating to 6 protons for the newly installed methoxy groups.

Caption: Nucleophilic aromatic substitution (SNAr) pathway for synthesizing dimethoxy derivatives.

Reduction to Benzyl Alcohols

For the synthesis of insecticides like transfluthrin, the ester must be reduced to an alcohol. Utilizing a NaBH4/I2 system is highly effective[4].

-

Causality: The combination of NaBH4 and I2 generates diborane (in situ), a powerful electrophilic reducing agent that selectively reduces the ester to 2,3,5,6-tetrafluorobenzyl alcohol without risking the reductive defluorination of the highly activated aromatic ring[4].

References

-

Senaweera, S. M., et al. "Photocatalytic Hydrodefluorination; Facile Access to Partially Fluorinated Aromatics." amazonaws.com. [Link]

-

"Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors." nsf.gov. [Link]

-

"Electrostatically-Directed Pd-Catalysis in Combination with C-H Activation." rsc.org. [Link]

-

"A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation." researchgate.net.[Link]

Sources

- 1. CAS 4707-12-4 | 2623-3-3P | MDL MFCD06203743 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. chembk.com [chembk.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4707-12-4 | CAS DataBase [m.chemicalbook.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Technical Guide: 19F NMR Spectroscopy of Methyl 2,3,5,6-tetrafluorobenzoate

Topic: 19F NMR Spectroscopy of Methyl 2,3,5,6-tetrafluorobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical fluorinated building block in medicinal chemistry, often utilized as a scaffold for synthesizing polyfluorinated biphenyls and phenylalanine derivatives. Its unique substitution pattern—retaining a hydrogen at the para position while fully fluorinating the ortho and meta positions—creates a distinct electronic signature essential for modulating metabolic stability and lipophilicity in drug candidates.

This guide provides a rigorous analysis of the 19F NMR spectroscopy of this molecule. Unlike proton NMR, where the high symmetry of the tetrafluoro- ring system can obscure subtle electronic effects, 19F NMR offers a highly sensitive probe for structural verification, purity analysis, and monitoring nucleophilic aromatic substitution (

Theoretical Framework & Spectral Prediction

Structural Symmetry and Spin System

The molecule possesses

-

F2 and F6 (Ortho): Chemically equivalent, magnetically non-equivalent.

-

F3 and F5 (Meta): Chemically equivalent, magnetically non-equivalent.

-

H4 (Para): The sole proton on the ring, serving as a critical coupling partner for assignment.

Chemical Shift Environment

Fluorine chemical shifts are dominated by the paramagnetic shielding term, making them highly sensitive to electron density and substituent effects.

-

Ortho-Fluorines (F2/F6): Proximity to the electron-withdrawing ester group (COOMe) typically results in deshielding relative to the meta positions.

-

Meta-Fluorines (F3/F5): Flanked by the ortho fluorines and the para proton. The H-substitution at the para position significantly alters the shift compared to the fully fluorinated pentafluorobenzoate analog.

Spectral Analysis: The Core Data

Chemical Shift Assignments

The spectrum typically presents two distinct multiplet regions. Assignments are confirmed via scalar coupling analysis, specifically the magnitude of coupling to the para-proton (

| Assignment | Position | Approx. Chemical Shift ( | Multiplicity | Key Coupling Feature |

| F-Ortho | 2, 6 | -138.0 to -140.0 | Multiplet (dd typically) | Small |

| F-Meta | 3, 5 | -142.0 to -145.0 | Multiplet (ddd or dt) | Large |

*Note: Shifts are referenced to

Coupling Constant Analysis

The "fingerprint" of this compound lies in its coupling constants. The interaction between the ring fluorines and the single ring proton (H4) is the definitive diagnostic tool.

- (Vicinal): This is the strongest heteronuclear coupling, typically 20–22 Hz . It splits the F3/F5 signal significantly.

- (Long-range): A weaker coupling, typically 6–9 Hz .

- (Ortho F-F): Strong homonuclear coupling, typically 20–22 Hz .

- (Meta F-F): Often complex second-order effects, typically 5–12 Hz .

Diagnostic Logic (DOT Diagram)

The following decision tree illustrates the logic for assigning signals based on coupling patterns, essential for distinguishing this compound from its pentafluoro precursor.

Figure 1: Logic flow for assigning 19F NMR signals in 2,3,5,6-tetrafluorobenzoate based on H-F coupling magnitudes.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred for resolution. DMSO- -

Concentration: 10–20 mg/mL. Avoid higher concentrations to prevent radiation damping effects on sensitive probes.

-

Internal Standard:

-Trifluorotoluene (

Acquisition Parameters

To capture accurate integration (qNMR) and coupling data:

-

Pulse Sequence: zgig (Inverse gated decoupling) is standard for quantitative 13C, but for 19F, use a standard pulse with proton decoupling off initially to observe the J-couplings described above. For quantitative purity, use inverse gated 1H decoupling to eliminate NOE while simplifying multiplets.

-

Spectral Width (SW): Set to at least 100 ppm (-100 to -200 ppm) to cover the aromatic region.

-

Excitation Pulse: 30° pulse angle (to ensure linear response).

-

Relaxation Delay (D1): Fluorine relaxation times (

) in aromatic systems can be long (2–5 seconds).-

Protocol: Set D1

5 -

Rapid Screening: D1 = 2 seconds is sufficient for qualitative ID.

-

-

O1P (Offset): Center at -140 ppm.

Application: Quality Control & Impurity Profiling

Distinguishing the Pentafluorobenzoate Impurity

The most common impurity is the starting material, Methyl pentafluorobenzoate .

-

Target Molecule: 2 signals (-139, -143 ppm).

-

-

Ortho (-138 ppm).

-

Para (-148 ppm) — Diagnostic Peak.

-

Meta (-160 ppm).

-

-

Detection: Look for the "Para" triplet at -148 ppm. Even 0.1% impurity is visible due to the high sensitivity of 19F.

Monitoring Nucleophilic Substitution

If using this benzoate as a scaffold for

-

Reaction Monitoring: The disappearance of the coupling pattern associated with H4 (if H is substituted) or the shift of the ortho fluorines (if the ester is hydrolyzed) provides a real-time kinetic probe.

References

-

Smith, A. J. R., et al. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." University of Edinburgh Research Explorer. Available at: [Link]

-

Reich, H. J. (2020). "19F NMR Coupling Constants." Organic Chemistry Data, University of Wisconsin-Madison. Available at: [Link]

-

Vertex Pharmaceuticals. (2011). "Methyl 2-amino-3,4,5,6-tetrafluorobenzoate Crystal Structure." PubMed Central. Available at: [Link]

-

University of Manchester. (2025). "NMR Spectroscopy Primer: Mutual Coupling in 19F Spectra." NMR Facility Guides. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of Methyl 2,3,5,6-tetrafluorobenzoate

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of Methyl 2,3,5,6-tetrafluorobenzoate

Authored by: A Senior Application Scientist

Introduction to this compound and Mass Spectrometry

This compound is a polyfluorinated aromatic ester. The presence of a tetra-substituted fluorophenyl ring and a methyl ester functional group dictates its chemical properties and, consequently, its behavior under electron ionization. Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the analyte's molecular weight and structure.

The Molecular Ion (M+•)

The first step in the analysis of a mass spectrum is the identification of the molecular ion peak. For this compound (C₈H₄F₄O₂), the nominal molecular weight is 212 g/mol . Therefore, the molecular ion peak is expected at m/z 212 . Aromatic compounds often exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[1]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, the primary fragmentation pathways are predicted to involve the ester group and the aromatic ring.

α-Cleavage: Loss of the Methoxy Radical

A common and often dominant fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[1][2] This cleavage is driven by the formation of a stable acylium ion.

-

[M - 31]⁺: Loss of •OCH₃ from the molecular ion (m/z 212) will generate the 2,3,5,6-tetrafluorobenzoyl cation at m/z 181 . This is anticipated to be a major peak in the spectrum.

Loss of the Methyl Radical

Another possible fragmentation is the loss of a methyl radical (•CH₃) from the ester group, with a mass of 15 Da.[3]

-

[M - 15]⁺: The loss of a methyl radical would result in an ion at m/z 197 .

Subsequent Fragmentation of the Tetrafluorobenzoyl Cation

The 2,3,5,6-tetrafluorobenzoyl cation (m/z 181) is expected to undergo further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule (28 Da). This is a characteristic fragmentation for benzoyl cations.[4]

-

[m/z 181 - 28]⁺: The loss of CO from the m/z 181 ion will produce the 2,3,5,6-tetrafluorophenyl cation at m/z 153 .

Fragmentation of the Tetrafluorophenyl Cation

The tetrafluorophenyl cation (m/z 153) may undergo further fragmentation, although this is generally less favorable. Potential fragmentation could involve the loss of a fluorine atom or difluorocarbene (:CF₂), though these are less common pathways.

Influence of the Tetrafluoro-Substituted Ring

The four electron-withdrawing fluorine atoms on the aromatic ring will influence the stability of the various ions. While a definitive prediction of their effect on relative peak intensities is complex without experimental data, the high degree of fluorination is expected to stabilize the aromatic ring, potentially leading to a relatively abundant molecular ion.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for this compound.

| m/z | Proposed Ion Structure | Neutral Loss | Mass of Neutral Loss (Da) |

| 212 | [C₈H₄F₄O₂]⁺• | - | 0 |

| 197 | [C₇HF₄O₂]⁺ | •CH₃ | 15 |

| 181 | [C₇HF₄O]⁺ | •OCH₃ | 31 |

| 153 | [C₆HF₄]⁺ | CO | 28 (from m/z 181) |

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Ensure the sample is free of non-volatile impurities.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide provides a scientifically grounded prediction of the electron ionization mass spectrometry fragmentation pattern of this compound. The primary expected fragmentation pathways involve the loss of the methoxy radical to form the tetrafluorobenzoyl cation (m/z 181), which is then predicted to lose carbon monoxide to yield the tetrafluorophenyl cation (m/z 153). The loss of a methyl radical (m/z 197) is also a plausible fragmentation route. This predictive analysis, based on established fragmentation mechanisms of similar compounds, serves as a valuable resource for researchers working on the characterization of fluorinated aromatic esters.

References

- Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol.Journal of the American Society for Mass Spectrometry.

- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.Archimer.

- mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate.Doc Brown's Advanced Organic Chemistry Revision Notes.

- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.Google Scholar.

- Fragmentation Processes - Structure Determin

- Mass Spectrometry - Fragmentation P

- Methyl 2-fluorobenzo

- 1-Chloro-2,3,5,6-tetrafluorobenzene.NIST WebBook.

- Fragment

- Mass Spectrometry.MSU Chemistry.

- p-Benzoquinone, 2,3,5,6-tetrafluoro-.NIST WebBook.

- Electron ionization induced fragmentation of fluorinated deriv

- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz

- Mass Spectrometry: Fragment

- Electron ionization fragmentation studies for a series of 4-methoxymethylene benzo

- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation p

- Methyl 2,4,6-trifluorobenzo

- 2,3,6-Trifluorobenzoic acid.NIST WebBook.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl 2,3,5,6-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2,3,5,6-tetrafluorobenzoate. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of fluorinated aromatic compounds, which are of increasing importance in pharmaceuticals and materials science. This document will delve into the theoretical principles governing the vibrational modes of this molecule, a detailed interpretation of its experimental spectrum, and practical guidance for obtaining high-quality data. By understanding the causal relationships between molecular structure and spectral features, researchers can effectively utilize IR spectroscopy for compound identification, purity assessment, and reaction monitoring.

Introduction: The Significance of Spectroscopic Analysis for Fluorinated Aromatics

The introduction of fluorine atoms into aromatic systems profoundly influences their chemical and physical properties. In the context of drug development, fluorination can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Consequently, the precise characterization of fluorinated intermediates and final products is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the overall molecular structure.

This compound serves as a valuable building block in organic synthesis. Its IR spectrum is a unique molecular fingerprint, arising from the vibrational motions of its constituent atoms. This guide will dissect this fingerprint to provide a foundational understanding for scientists working with this and related compounds.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum of this compound, it is essential to first consider its molecular structure and the types of vibrations it can undergo.

Caption: Molecular structure of this compound.

The primary vibrational modes that give rise to characteristic IR absorption bands include:

-

C-H stretching and bending from the methyl group.

-

C=O stretching of the ester carbonyl group.

-

C-O stretching of the ester linkage.

-

C-F stretching from the fluorinated aromatic ring.

-

C=C stretching within the aromatic ring.

-

Aromatic C-H out-of-plane bending (in this case, absent due to full substitution on the ring).

The high degree of fluorination significantly influences the positions and intensities of these bands compared to their non-fluorinated analogs.

Interpreting the Infrared Spectrum: A Band-by-Band Analysis

The following table summarizes the expected characteristic absorption bands for this compound. The interpretation is based on established group frequencies and the known electronic effects of fluorine substituents.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Discussion |

| 3000 - 2850 | C-H stretch (methyl) | Medium to Strong | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[1][2][3] |

| 1750 - 1730 | C=O stretch (ester) | Strong, Sharp | The carbonyl stretch is one of the most prominent peaks in the spectrum.[4] For aromatic esters, this band typically appears between 1730 and 1715 cm⁻¹.[5] The electron-withdrawing fluorine atoms on the aromatic ring are expected to increase the C=O bond order, shifting this peak to a higher frequency compared to unsubstituted methyl benzoate.[6] |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Weak | Aromatic rings exhibit characteristic C=C stretching vibrations in this region.[2][7] The substitution pattern and the presence of fluorine atoms can influence the number and exact position of these bands.[7] |

| 1350 - 1000 | C-F stretch | Strong to Very Strong | The C-F stretching vibrations in fluorinated aromatic compounds give rise to very strong and often complex absorption bands in this region.[8][9] The exact positions depend on the number and location of the fluorine atoms. |

| 1300 - 1000 | C-O stretch (ester) | Strong | Esters typically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-CH₃ bond.[5][10] These are often strong and can sometimes overlap with the C-F stretching bands. |

| 900 - 675 | C-H out-of-plane bend | Absent | In many aromatic compounds, the pattern of C-H out-of-plane bending bands in this region is diagnostic of the substitution pattern.[2][7] However, for this compound, there are no C-H bonds directly on the aromatic ring, so these characteristic bands will be absent. |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable and reproducible IR spectrum is crucial for accurate analysis. The following protocol outlines the steps for acquiring a spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Collect the sample spectrum.

-

Perform an ATR correction if the software allows, to account for the wavelength-dependent depth of penetration of the IR beam.

Caption: Experimental workflow for ATR-FTIR analysis.

Causality in Spectral Features: The Influence of Fluorine

The tetrafluoro-substitution pattern is the dominant factor shaping the IR spectrum of this molecule.

-

Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds, influencing the electron density around the ester group. The increased partial positive charge on the carbonyl carbon strengthens the C=O double bond, leading to a higher stretching frequency.[6]

-

Resonance Effect: While fluorine has lone pairs that can participate in resonance (+R effect), the inductive effect is generally considered to be dominant for halogens.

-

C-F Vibrations: The C-F bonds themselves give rise to intense absorptions in the fingerprint region. The coupling of these vibrations can lead to a complex pattern of bands, which, while challenging to assign individually without computational modeling, provides a highly characteristic fingerprint for the compound.

Caption: Influence of fluorine's electronic effects on the carbonyl stretch.

Trustworthiness and Self-Validating Protocols

The reliability of IR spectral data hinges on a well-maintained instrument and consistent experimental procedure. To ensure trustworthiness:

-

Instrument Performance Qualification (IPQ): Regularly validate the spectrometer's performance using a polystyrene standard. The positions of known polystyrene peaks should be within the manufacturer's specified tolerances.

-

Background Scans: Always run a fresh background scan before analyzing a new sample to account for any changes in the atmospheric composition (e.g., water vapor, carbon dioxide).

-

Reproducibility: Analyze the same sample multiple times to ensure the obtained spectra are consistent. The peak positions and relative intensities should be highly reproducible.

Conclusion

The infrared spectrum of this compound is rich with information that directly correlates to its molecular structure. The strong carbonyl absorption at a relatively high wavenumber, the intense and complex C-F stretching bands, and the characteristic C-H vibrations of the methyl group collectively form a unique spectral signature. By understanding the principles outlined in this guide, researchers can confidently use IR spectroscopy for the identification and characterization of this and similar fluorinated aromatic compounds, ensuring the integrity of their synthetic and developmental workflows.

References

- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. (n.d.).

- IR: aromatics. (n.d.).

- The features of IR spectrum. (n.d.).

- The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm. (n.d.).

- 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6)IR1 - ChemicalBook. (n.d.).

- Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid - ResearchGate. (2025, August 6).

- FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters | Request PDF - ResearchGate. (n.d.).

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).

- This compound - Synquest Labs. (n.d.).

- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. (2018, September 1).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).

- Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002 - PubChem. (n.d.).

- Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - ACS Publications. (2022, June 28).

- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).

- 2,3,5,6-Tetrafluorobenzoic acid | 652-18-6 - ChemicalBook. (2025, July 14).

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).

- Vibrational frequencies and structural determination of tetrafluoro-1,3-dithietane. (n.d.).

- 14.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2022, July 11).

- CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents. (n.d.).

- 7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7).

- Infrared Spectroscopy - MSU chemistry. (n.d.).

- IR Spectra of Aromatic Compounds - Lec15 - YouTube. (2021, April 18).

- 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. (2018, September 20).

- ChemInform Abstract: Synthesis and Reactions of 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid. (n.d.).

- Structural, vibrational, and rovibrational analysis of tetrafluoroethylene - ResearchGate. (2025, August 7).

- Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. (2020, November 17).

- 'Good vibrations': Terahertz modes and lattice dynamics in metal-organic frameworks. (n.d.).

- Vibrational frequencies and structural determination of tetraiododiphosphine - DOI. (2004, July 15).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular structure of Methyl 2,3,5,6-tetrafluorobenzoate

High-Purity Intermediate for Agrochemical & Pharmaceutical Scaffolds

Executive Summary & Identity Profile

Methyl 2,3,5,6-tetrafluorobenzoate is a specialized fluorinated building block characterized by a highly electron-deficient aromatic ring. Unlike its pentafluoro- analogs, the presence of a hydrogen atom at the para-position (C4) provides a unique handle for regioselective functionalization via C-H activation or lithiation, making it a critical scaffold in the synthesis of pyrethroid insecticides (e.g., Transfluthrin) and fluorinated pharmaceutical fragments.

Physicochemical Identity

| Property | Data |

| CAS Number | 4707-12-4 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 208.11 g/mol |

| Physical State | Low-melting solid or colorless liquid (ambient dependent) |

| Boiling Point | ~198–200 °C (Predicted/Analogous) |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water |

| Key Reactivity | Nucleophilic Aromatic Substitution ( |

Molecular Structure Visualization

Figure 1: Structural decomposition highlighting the reactive C4-hydrogen handle.

Synthetic Utility & Reactivity Profile

The core value of this compound lies in its electronic polarization . The four fluorine atoms exert a strong inductive effect (-I), significantly lowering the pKa of the C4-hydrogen and activating the ester carbonyl toward nucleophilic attack.

The "Para-Hydrogen" Advantage

While pentafluorobenzoates undergo

-

Directed Ortho-Metallation (DoM): The C4-H is flanked by two fluorine atoms. Treatment with a hindered base (e.g., LDA) generates a stable lithiated species at -78°C, allowing for the introduction of electrophiles (aldehydes, halogens, boronic esters) without destroying the aromaticity.

-

Reduction to Benzylic Alcohols: Selective reduction of the ester yields 2,3,5,6-tetrafluorobenzyl alcohol, a direct precursor to pyrethroid insecticides like Transfluthrin .

Mechanism of Action: C-H Functionalization

The acidity of the C4-proton is enhanced by the ortho-fluorine atoms.

Experimental Protocols

Safety Warning: Fluorinated aromatics can be skin irritants. Organolithium reagents are pyrophoric. Perform all reactions in a fume hood with anhydrous solvents.

Protocol A: Synthesis of this compound

Objective: Esterification of 2,3,5,6-tetrafluorobenzoic acid (CAS 652-18-6).

Reagents:

-

2,3,5,6-Tetrafluorobenzoic acid (1.0 eq)

-

Methanol (Anhydrous, excess)

-

Sulfuric Acid (

, cat.[1] 0.1 eq) or Thionyl Chloride (

Workflow:

-

Dissolution: Dissolve 10.0 g (51.5 mmol) of 2,3,5,6-tetrafluorobenzoic acid in 50 mL of anhydrous methanol.

-

Catalysis:

-

Method A (Acid Cat): Add 0.5 mL conc.

dropwise. Reflux for 12 hours. -

Method B (Acyl Chloride): Cool to 0°C. Add

dropwise. Warm to RT and reflux for 3 hours.

-

-

Workup: Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate (EtOAc).[2][3] Wash with sat.

(2x) and Brine (1x). -

Purification: Dry organic layer over

, filter, and concentrate.-

Validation: TLC (20% EtOAc/Hexane). Product

~0.6 (Acid -

Yield: Typically >90% as a colorless oil/solid.

-

Protocol B: C4-Functionalization via Lithiation

Objective: Introduction of an electrophile (e.g., Iodine) at the 4-position.

Reagents:

-

This compound (1.0 eq)

-

LDA (Lithium Diisopropylamide, 1.1 eq)

-

Iodine (

, 1.2 eq) -

THF (Anhydrous)

Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon. Add this compound (1.0 g) in THF (10 mL).

-

Lithiation: Cool to -78°C (Dry ice/Acetone). Add LDA solution dropwise over 15 mins.

-

Critical: Maintain temperature <-70°C to prevent benzyne formation or ester attack.

-

Observation: Solution may turn slight yellow/orange. Stir for 30 mins.

-

-

Quench: Dissolve

in THF and add dropwise at -78°C. -

Warming: Allow to warm to RT over 2 hours.

-

Workup: Quench with sat.

, then

Reaction Pathway Visualization

The following diagram illustrates the transformation from the acid precursor to the ester, and subsequent divergence into reduction (Agro) or functionalization (Pharma).

Figure 2: Synthetic workflow from precursor acid to downstream applications.[1][4]

Applications in Industry

Agrochemicals (Pyrethroids)

The reduction of this compound yields 2,3,5,6-tetrafluorobenzyl alcohol .[5] This alcohol is the ester moiety in Transfluthrin and Tefluthrin , potent insecticides used in household hygiene (mosquito coils) and soil protection. The tetrafluoro-substitution pattern confers metabolic stability and enhances lipophilicity, critical for penetrating insect cuticles.

Materials Science (MOFs)

Tetrafluorobenzoates are used as ligands in the synthesis of Metal-Organic Frameworks (MOFs). The fluorine atoms modulate the pore environment, increasing hydrophobicity and altering gas adsorption selectivity (e.g.,

Pharmaceutical Fragments

In Fragment-Based Drug Discovery (FBDD), the compound serves as a "fluorine-rich" core. The C4-H allows for late-stage diversification. Fluorine substitution modulates pKa, metabolic stability (blocking P450 oxidation sites), and protein-ligand binding interactions via multipolar effects.

Safety & Handling (SDS Summary)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][7][8][9] |

| STOT-SE | H335 | May cause respiratory irritation.[6][7][8][9] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong bases (unless controlled lithiation is intended).

References

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 4707-12-4).[10] Retrieved from [6]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzoic Acid Derivatives. Retrieved from

- Wang, J., et al. (2012). "Synthesis and crystal structures of coordination polymers with tetrafluoroterephthalate ligands." CrystEngComm, 14, 234-241.

-

Bayer AG. (1995). Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohol.[1][5][11] US Patent 5,405,996. (Describes reduction of the ester for Transfluthrin synthesis).

- Schlosser, M. (2005). "The 2,3,5,6-tetrafluorophenyl group: A useful protective group and a versatile building block." Journal of Organometallic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. clearsynth.com [clearsynth.com]

- 4. METHYL 2,3,4-TRIFLUOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. CAS 4707-12-4 | 2623-3-3P | MDL MFCD06203743 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

The Role of Methyl 2,3,5,6-tetrafluorobenzoate as a Chemical Building Block: Mechanisms, Regioselectivity, and Advanced Applications

Executive Summary

Methyl 2,3,5,6-tetrafluorobenzoate (CAS 4707-12-4) is a highly fluorinated aromatic ester that serves as a critical electrophilic scaffold in modern synthetic chemistry, materials science, and drug development. Its unique substitution pattern—four highly electronegative fluorine atoms coupled with an electron-withdrawing methyl ester—primes the aromatic ring for highly regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. This technical guide dissects the mechanistic principles, field-validated experimental workflows, and downstream applications of this building block, particularly in the synthesis of fluorinated cationic triangulenes and advanced optoelectronic materials[2].

Chemical Profile and Reactivity Foundations

To effectively utilize this compound, one must understand its baseline physical properties and the electronic nature of its aromatic ring.

Table 1: Physical and Chemical Properties

| Property | Value / Description |

|---|---|

| CAS Number | 4707-12-4 |

| Molecular Formula | C₈H₄F₄O₂ |

| Molar Mass | 208.11 g/mol |

| Electronic Profile | Highly electron-deficient (Electrophilic) |

| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr), Ester Reduction |

The SNAr Mechanism in Polyfluorinated Benzoates

In polyfluorinated benzenes, fluorine's extreme electronegativity strongly polarizes the C-F bonds. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack[1]. Unlike SN1 or SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the activated carbon, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The ester group at C1 provides crucial resonance stabilization to this intermediate, dictating both the kinetics and thermodynamics of the reaction[3].

General SNAr addition-elimination mechanism for this compound.

Regioselectivity and Mechanistic Pathways

Regioselectivity is the cornerstone of utilizing this building block. While an ester group is typically a meta-director in electrophilic aromatic substitution, it acts as a strong ortho/para activator in SNAr due to its ability to stabilize the negative charge in the Meisenheimer intermediate[4].

When reacted with hard nucleophiles like sodium methoxide, substitution preferentially occurs at the ortho positions (C2 and C6) relative to the ester[5]. This is driven by the strong inductive effect of the adjacent ester carbonyl and the relief of steric strain upon the displacement of the ortho-fluorines.

Key Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to not just follow recipes, but to understand the causality behind each reagent choice and implement self-validating checks.

Protocol 1: Regioselective Ortho-SNAr with Sodium Methoxide

Objective: Synthesis of Methyl 3,5-difluoro-2,6-dimethoxybenzoate[2]. Causality & Design: Sodium methoxide is generated in situ to ensure a strictly anhydrous and highly reactive nucleophilic species. Reflux conditions are mandatory here; the first methoxy substitution donates electron density into the ring via resonance (+M effect), which deactivates the ring toward the second substitution. Thermal energy is required to overcome this secondary activation barrier[2].

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol under a strict inert atmosphere (N₂/Argon).

-

Nucleophile Addition: Slowly add a freshly prepared solution of sodium methoxide (2.2 equivalents). The slight excess ensures complete di-substitution without over-reacting the meta-fluorines.

-

Reaction: Reflux the mixture for 24 hours.

-

Self-Validation System: Monitor the reaction via ¹⁹F NMR. The starting material exhibits two distinct fluorine environments. Successful ortho-substitution will result in the complete disappearance of the ortho-fluorine signals and a definitive upfield shift of the remaining meta-fluorines. TLC will concurrently show a shift to a more polar spot due to the introduction of the oxygenated methoxy groups.

Protocol 2: Chemoselective Ester Reduction to 2,3,5,6-Tetrafluorobenzyl Alcohol

Objective: Reduction of the methyl ester to a primary alcohol without causing defluorination[6]. Causality & Design: Standard strong reducing agents like LiAlH₄ can inadvertently cause hydrodefluorination or attack the highly activated aromatic ring. The NaBH₄/I₂ system is chosen because it generates borane (BH₃) in situ. Borane is a highly chemoselective, electrophilic reducing agent that coordinates directly to the ester carbonyl oxygen, driving the reduction to the primary alcohol while leaving the sensitive C-F bonds completely intact[6].

Step-by-Step Methodology:

-

Preparation: Suspend NaBH₄ (1.2 eq) in anhydrous THF and cool to 0 °C.

-

Substrate Addition: Add this compound (1.0 eq) to the suspension.

-

In Situ Generation: Dissolve Iodine (I₂, 0.6 eq) in THF and add dropwise to the mixture. Caution: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir until completion.

-

Self-Validation System: Quench carefully with dilute HCl. Monitor the isolated product via FT-IR spectroscopy. The complete disappearance of the sharp ester C=O stretch (~1720 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) confirms complete and selective reduction.

Advanced Applications in Materials and Pharmaceuticals

Fluorinated Cationic Triangulenes & Acridinium Salts

This compound is the foundational precursor for fluorinated tris(2,6-dimethoxyphenyl)-methylium ((DMP)₃C⁺) systems[5]. By deliberately fluorinating the meta position of the central positively charged carbon, researchers avoid the electron-donating resonance effect of para-fluorines. This maximizes the inductive electron-withdrawing effect, dramatically increasing the electrophilicity of the resulting acridinium and triangulenium salts[5]. These properties make them highly potent photoredox catalysts and robust components for energy storage[2].

Synthetic workflow from this compound to triangulenium salts.

Organoboron Emitters for OLEDs

Beyond catalysis, this building block is utilized in the synthesis of multi-resonance thermally activated delayed fluorescence (MR-TADF) materials. The rigid, highly fluorinated aromatic core helps in tuning the emission spectra to achieve narrowband pure colors, which is a critical requirement for high-performance OLED display technologies[7].

Data Presentation: Photophysical Impact

The integration of this compound into triangulene architectures yields measurable, highly advantageous shifts in photophysical properties.

Table 2: Impact of Fluorination on Triangulene Photophysical Properties[2]

| Metric | Shift/Change Observed | Mechanistic Cause |

|---|---|---|

| Absorption Maxima | +16 to 29 nm (Red Shift) | Lowered LUMO energy due to inductive electron withdrawal by fluorine. |

| Emission Maxima | +13 to 41 nm (Red Shift) | Stabilization of the excited state. |

| Reduction Potential | Lowered (Easier to reduce) | Fluorine's electronegativity depletes electron density at the central carbenium, increasing electrophilicity. |

| Solid-State Packing | Distinct Dipole-Driven Patterns | Introduction of strong C-F bond dipoles alters intermolecular interactions. |

References

1. This compound - ChemBK, ChemBK, 2.[2] Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors, NSF, 3.[3] Nucleophilic aromatic substitution, Wikipedia, 4.[1] An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene, BenchChem, 5.[4] 16.6: Nucleophilic Aromatic Substitution, Chemistry LibreTexts, 6.[5] Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors, ChemRxiv, 7.[7] In Seob Park's research works, ResearchGate, 8.[6] A practical synthesis of (−)fosfomycin from its enantiomer, ResearchGate,

Sources

Methodological & Application

Application Note: Precision Functionalization of Methyl 2,3,5,6-tetrafluorobenzoate for Pharmaceutical Intermediates

This Application Note and Protocol guide details the use of Methyl 2,3,5,6-tetrafluorobenzoate in pharmaceutical synthesis, specifically focusing on its role as a scaffold for KRAS G12D inhibitors and its unique regioselective reactivity.

and Reduction Protocols for CAS 1971-07-9Executive Summary

This compound (CAS 1971-07-9) is a highly specialized fluorinated building block used in the synthesis of next-generation oncology drugs (specifically KRAS inhibitors) and pyrethroid-based bioactive agents. Unlike pentafluorophenyl derivatives, this scaffold possesses a hydrogen atom at the para position (C-4), which fundamentally alters its reactivity profile.

This guide provides validated protocols for:

-

Ortho-Selective Nucleophilic Aromatic Substitution (

): Synthesizing 2-amino-3,5,6-trifluorobenzoate cores. -

Chemomimetic Reduction: Converting the ester to 2,3,5,6-tetrafluorobenzyl alcohol for linker construction.

Chemical Profile & Reactivity Logic

Structural Electrophilicity

The compound features an electron-deficient aromatic ring activated by:

-

Four Fluorine Atoms: Inductive electron withdrawal creates a highly electrophilic

-system. -

Methyl Ester Group: A strong electron-withdrawing group (EWG) at C-1 that further activates the ring.

The "Para-Block" Regioselectivity Rule

In pentafluorobenzoates, nucleophilic attack typically occurs at the para position (C-4) due to maximum resonance stabilization of the Meisenheimer intermediate. However, in This compound , C-4 is occupied by a Hydrogen atom, which is a poor leaving group.

-

Consequence:

is forced to occur at the ortho positions (C-2 or C-6) . -

Advantage: This allows for the high-yield synthesis of ortho-substituted scaffolds without competing para-substitution byproducts, a common issue with pentafluoro- precursors.

Key Application: Synthesis of KRAS G12D Inhibitor Intermediates

Recent drug development campaigns targeting the KRAS G12D mutant (a driver in pancreatic and colorectal cancers) utilize this scaffold to construct the pharmacophore. The reaction involves the displacement of a single ortho-fluorine by a complex amine.

Experimental Protocol: Ortho-Selective Amination

Objective: Synthesis of Methyl 2-((2,4-dimethoxybenzyl)amino)-3,5,6-trifluorobenzoate.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: 2,4-Dimethoxybenzylamine (1.05 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Charge a dry reaction vessel with this compound dissolved in anhydrous MeCN (0.2 M concentration).

-

Activation: Cool the solution to 0°C under a nitrogen atmosphere.

-

Addition: Add DIPEA followed by the slow, dropwise addition of 2,4-dimethoxybenzylamine. Note: Exotherm is possible due to high ring activation.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Checkpoint: The starting material spot (

) should disappear, replaced by a lower

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate.

-

Wash sequentially with 0.5 M HCl (to remove excess amine/base), saturated

, and brine.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92%

Data Validation:

Mechanism of Action (DOT Diagram)

Caption: Reaction pathway illustrating the ortho-selective substitution forced by the hydrogen-blocked para-position.

Secondary Application: Reductive Synthesis of Linkers

The tetrafluorobenzyl alcohol motif is a critical linker in antibody-drug conjugates (ADCs) and pyrethroid synthesis (e.g., Transfluthrin intermediates).

Protocol: Selective Ester Reduction

Objective: Synthesis of 2,3,5,6-Tetrafluorobenzyl alcohol.

Materials

-

Reagent: Sodium Borohydride (

) (2.0 equiv) with Iodine ( -

Solvent: Anhydrous THF.

Methodology

-

Dissolution: Dissolve the ester in anhydrous THF (0.5 M) and cool to 0°C.

-

Reagent Prep: If using

, add -

Reflux: Heat the mixture to reflux (66°C) for 6–8 hours.

-

Quench: Cool to 0°C. Carefully quench with Methanol followed by 1M HCl. Caution: Hydrogen gas evolution.

-

Isolation: Extract with Diethyl Ether, dry over

, and concentrate.

Yield Expectation: >90%

Note: This alcohol can be further converted to the benzyl bromide (using

Quantitative Data Summary

| Parameter | This compound | Pentafluorobenzoate (Comparison) |

| CAS Number | 1971-07-9 | 454-79-5 |

| Primary Reactive Site | Ortho (C-2, C-6) | Para (C-4) |

| Leaving Group | Fluorine | Fluorine |

| C-4 Substituent | Hydrogen (Non-leaving) | Fluorine (Good leaving group) |

| 2-substituted-3,5,6-trifluoro- | 4-substituted-2,3,5,6-tetrafluoro- | |

| Key Drug Class | KRAS Inhibitors, Pyrethroids | Proteasome Inhibitors, Materials |

Synthesis Workflow Diagram

Caption: Decision tree for synthetic routes based on the target pharmaceutical intermediate.

References

-

KRAS G12D Inhibitor Synthesis: US Patent 2024/0239788 A1. "Small Molecule Inhibitors of KRAS G12D Mutant." (2024). Describes the use of this compound in Step 1 of the synthesis of intermediate Int-BT2.[1]

-

Transfluthrin Intermediate Synthesis: Chinese Patent CN113292399A. "Synthetic method of transfluthrin intermediate." Describes the reduction of the ester to the benzyl alcohol.

-

Nucleophilic Aromatic Substitution Mechanisms: BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Polyfluorinated Arenes."

- General Reactivity of Polyfluoroarenes: Chambers, R. D. Fluorine in Organic Chemistry. Wiley-Interscience.

Sources

Application Notes & Protocols: Methyl 2,3,5,6-tetrafluorobenzoate as a Functional Monomer in High-Performance Fluoropolymer Synthesis

Authored by: Senior Application Scientist, Polymer Chemistry Division

Abstract

This document provides a comprehensive technical guide for researchers, polymer scientists, and drug development professionals on the utilization of methyl 2,3,5,6-tetrafluorobenzoate as a versatile monomer for the synthesis of advanced fluoropolymers. We detail a robust protocol for the synthesis of novel poly(aryl ether)s via step-growth polycondensation, leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The guide explains the underlying chemical principles, provides detailed, field-tested experimental procedures, outlines comprehensive characterization techniques, and discusses the potential applications of these materials. The inclusion of an ester moiety on the monomer backbone opens new avenues for creating functional high-performance polymers with tunable properties suitable for applications in electronics, aerospace, and biomedical fields.

Introduction: The Case for a Functional Fluorinated Monomer

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their exceptional thermal stability, chemical inertness, and low dielectric constants.[1][2] These properties stem from the high energy of the carbon-fluorine bond. Traditional fluoropolymers, however, are often limited by their lack of functional groups, which restricts their processability, solubility, and the ability to be modified for specific applications.

This compound emerges as a compelling monomer to address these limitations. Its structure is unique: a highly activated tetrafluorinated aromatic ring ripe for polymerization, coupled with a methyl ester functional group.

-

Highly Activated Aromatic System: The four electron-withdrawing fluorine atoms, along with the methyl ester group, create a significant electron deficiency in the aromatic ring. This dramatically activates the ring for Nucleophilic Aromatic Substitution (SNAr), allowing for polymerization under relatively mild conditions compared to less-fluorinated analogues.[3]

-

Pendant Functional Group: The methyl ester provides a reactive handle for post-polymerization modification. This allows for the attachment of various side chains to tailor the polymer's properties, such as solubility, biocompatibility, or adhesion, without altering the robust polymer backbone. This is a significant advantage over synthesizing new monomers for each desired functionality.[4]

This guide focuses on the most direct polymerization route for this monomer: SNAr polycondensation with bisphenolic co-monomers to create a new class of functionalized poly(aryl ether)s.

Polymerization Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The polymerization proceeds via a step-growth SNAr mechanism. The process is initiated by the deprotonation of a bisphenol co-monomer (e.g., Bisphenol A or Bisphenol AF) by a weak base, typically potassium carbonate (K₂CO₃), to form a potent bisphenoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atoms on the tetrafluorinated ring of the monomer, displacing a fluoride ion. The reaction propagates as each monomer unit connects to two others, forming long polymer chains.[5][6]

The choice of a weak base like K₂CO₃ is critical. It is strong enough to deprotonate the phenol but mild enough to prevent the saponification (hydrolysis) of the methyl ester group on the monomer, thus preserving the polymer's functionality. The reaction is typically performed in a high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of a Poly(aryl ether)

This protocol details the synthesis of a fluorinated poly(aryl ether) from this compound and 4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF).

Materials and Equipment

| Reagents & Solvents | Equipment |

| This compound (Monomer 1) | 100 mL Three-neck round-bottom flask |

| 4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, Monomer 2) | Dean-Stark trap and condenser |

| Anhydrous Potassium Carbonate (K₂CO₃) | Overhead mechanical stirrer or magnetic stir plate |

| N,N-Dimethylacetamide (DMAc), anhydrous | Heating mantle with temperature controller |

| Toluene, anhydrous | Schlenk line or source of inert gas (Nitrogen/Argon) |

| Methanol (for precipitation) | Buchner funnel and filter paper |

| Deionized Water | Vacuum oven |

Step-by-Step Polymerization Procedure

-

Reactor Setup: Assemble the three-neck flask with the overhead stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried in an oven and assembled hot under a flow of nitrogen to exclude atmospheric moisture.

-

Rationale: Water can interfere with the formation of the phenoxide nucleophile and affect the final molecular weight. An inert atmosphere prevents oxidation of the reactants at high temperatures.

-

-

Charging Reactants: To the flask, add this compound (e.g., 10.0 mmol), Bisphenol AF (10.0 mmol, ensuring a 1:1 stoichiometric ratio), and anhydrous K₂CO₃ (12.0 mmol, 1.2 equivalents).

-

Rationale: A precise 1:1 molar ratio of the two monomers is crucial in step-growth polymerization to achieve high molecular weight. A slight excess of K₂CO₃ ensures complete deprotonation of the bisphenol.

-

-

Solvent Addition: Add anhydrous DMAc (e.g., 30 mL to achieve ~25% w/v concentration) and toluene (15 mL) to the flask.

-

Rationale: DMAc is the primary reaction solvent. Toluene acts as an azeotroping agent to remove water generated from the deprotonation of the bisphenol, driving the reaction to completion.

-

-

Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring. Toluene will begin to reflux and collect in the Dean-Stark trap, along with any residual water. Maintain this temperature for 2-4 hours or until no more water is observed to be collecting.

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-165°C to initiate polymerization. The viscosity of the solution will noticeably increase as the polymer chains grow.

-

Rationale: Higher temperature increases the reaction rate. Monitoring the viscosity provides a real-time qualitative assessment of polymerization progress.

-

-

Reaction Monitoring & Termination: Maintain the reaction at 160-165°C for 12-24 hours. The reaction can be monitored by taking small aliquots and analyzing the molecular weight by GPC. Once the desired molecular weight is achieved or the viscosity becomes too high to stir effectively, cool the mixture to room temperature.

-

Polymer Isolation: Dilute the viscous polymer solution with additional DMAc (20 mL). Slowly pour the solution into a large beaker containing vigorously stirring methanol (approx. 800 mL). The polymer will precipitate as a white, fibrous solid.

-

Rationale: The polymer is soluble in DMAc but insoluble in methanol. This process, known as precipitation polymerization, effectively separates the polymer from the solvent, unreacted monomers, and salts.

-

-

Purification: Filter the precipitated polymer using a Buchner funnel. To remove any trapped salts (KF, excess K₂CO₃), re-dissolve the polymer in a minimal amount of a suitable solvent (like THF or chloroform) and re-precipitate into methanol. A more rigorous purification involves stirring the filtered solid in hot deionized water for several hours, followed by filtration.

-

Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 80°C for 24 hours to remove all residual solvents.

Polymer Characterization Workflow

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.

Spectroscopic and Chromatographic Analysis

-

NMR Spectroscopy: This is the most powerful tool for structural elucidation.[7]

-

FTIR Spectroscopy: Used to verify the presence of key functional groups. Expect to see characteristic peaks for C-F bonds, aromatic C-O-C (ether) linkages, and the C=O of the methyl ester.[1]

-

Gel Permeation Chromatography (GPC/SEC): This technique separates polymer chains by size to determine the molecular weight distribution.[10]

| Property | Technique | Typical Expected Result |

| Number-Average Molecular Weight (Mₙ) | GPC/SEC | 25,000 - 60,000 g/mol |

| Weight-Average Molecular Weight (Mₙ) | GPC/SEC | 50,000 - 120,000 g/mol |

| Polydispersity Index (PDI = Mₙ/Mₙ) | GPC/SEC | 1.8 - 2.5 |

Thermal Properties

-

Thermogravimetric Analysis (TGA): Measures the weight loss of the polymer as a function of temperature, indicating its thermal stability.[1][10]

-

Differential Scanning Calorimetry (DSC): Detects heat flow changes to determine the glass transition temperature (Tg), a key indicator of the material's operational temperature range.[8]

| Property | Technique | Typical Expected Value |

| Decomposition Temperature (Tₑ, 5% weight loss) | TGA | > 450 °C |

| Glass Transition Temperature (T₉) | DSC | 180 - 250 °C |

Potential Applications & Future Directions

The unique combination of a stable fluorinated poly(aryl ether) backbone and a versatile ester functionality makes these polymers highly attractive for advanced applications:

-

Low-k Dielectrics: The high fluorine content inherently lowers the dielectric constant, making these materials candidates for interconnects and insulation in next-generation microelectronics.

-

Gas Separation Membranes: The rigid polymer backbone and controlled free volume could be exploited for creating highly selective gas separation membranes. The ester group could be hydrolyzed to a carboxylic acid to tune the membrane's polarity and affinity.

-

Biomedical Materials: The ester can be functionalized with bioactive molecules, drugs, or biocompatible polymers like polyethylene glycol (PEG). This could lead to applications in drug delivery systems or biocompatible coatings for medical devices.[11]

-

High-Performance Composites: Their high thermal stability makes them suitable as a matrix material for advanced composites in the aerospace and automotive industries.

Safety and Handling

-

Monomers: Fluorinated organic compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Anhydrous polar aprotic solvents like DMAc and NMP are reproductive toxins. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work within a fume hood.

-

Reaction Conditions: The polymerization is conducted at high temperatures. Ensure the apparatus is securely clamped and use a heating mantle with a reliable temperature controller.

References

- Cai, J. et al. (1992). Synthesis and Characterization of Some Novel Poly(aryl ether)s Containing Pendent Trifluoromethyl Groups. Journal of Polymer Science Part A: Polymer Chemistry.

-

MDPI. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. [Link]

-

Heeney, M. et al. (2018). Nucleophilic Aromatic Substitution Directly Onto Semiconducting Polymer Backbones. Nature Portfolio. [Link]

-

Hudson, Z.M. et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]

-